Cas no 8057-53-2 ((Z)-3-(Oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate.)

(Z)-3-(Oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. structure
8057-53-2 structure
Product Name:(Z)-3-(Oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate.
N.o CAS:8057-53-2
MF:C42H82NO8P
MW:760.076155185699
CID:844233
Update Time:2023-08-02

(Z)-3-(Oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. Propriedades químicas e físicas

Nomes e Identificadores

    • Acti-flow 68-sb
    • EMULTHIN M-35
    • Phosphatidyl choline (from Soybean)
    • Phosphatidyl choline (from egg yolk)
    • (Z)-3-(oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate.
    • 1-Oleoyl-2-palmitoyl lecithin
    • 1-Oleoyl-2-palmitoylphosphatidylcholine
    • DB05456
    • [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • Q27095679
    • egg yolk lecithin
    • (Z)-3-(Oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate.
    • Inchi: 1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-
    • Chave InChI: RRVPPYNAZJRZFR-MRCUWXFGSA-N
    • SMILES: P(=O)([O-])(OCC(COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O)OCC[N+](C)(C)C

Propriedades Computadas

  • Massa Exacta: 759.57780557 g/mol
  • Massa monoisotópica: 759.57780557 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 52
  • Contagem de Ligações Rotativas: 41
  • Complexidade: 899
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 760.1
  • XLogP3: 13.6
  • Superfície polar topológica: 111

(Z)-3-(Oleoyloxy)-2-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. Preçomais >>

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